BRD4 BD2 Binding Affinity: >500,000-Fold Improvement Over Parent Pyridazinone Fragment
The target compound achieves sub-nanomolar binding to BRD4 BD2 (Kd = 0.300 nM, BROMOscan assay), representing a >500,000-fold improvement over a core phenylpyridazinone fragment (Ki = 160 μM, 2D NMR fragment screen) that lacks the piperidine linker and 4-bromobenzoyl group [1][2]. This magnitude of affinity gain demonstrates that the 4-bromobenzoyl-piperidine moiety is the essential pharmacophoric element conferring high-affinity BD2 engagement—not the pyridazinone core itself.
| Evidence Dimension | BRD4 BD2 binding affinity |
|---|---|
| Target Compound Data | Kd = 0.300 nM (BROMOscan assay, human partial length BRD4 BD2) |
| Comparator Or Baseline | Phenylpyridazinone fragment (no piperidine linker, no 4-bromobenzoyl): Ki = 160 μM |
| Quantified Difference | >500,000-fold improvement in affinity (0.0003 μM vs. 160 μM) |
| Conditions | Target: BROMOscan assay with human partial length BRD4 BD2 expressed in bacterial system; Comparator: 2D NMR fragment screen against BRD4 bromodomains |
Why This Matters
Confirms that the 4-bromobenzoyl-piperidine substitution is the critical binding determinant; analogs lacking this group will not achieve comparable BRD4 BD2 engagement, making target compound selection essential for BRD4 BD2-focused research.
- [1] Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent BET Family Bromodomain Inhibitors. Core.ac.uk. Phenylpyridazinone fragment Ki = 160 μM for BRD4 bromodomains. View Source
- [2] BindingDB. BDBM50148603 / CHEMBL3770724: Kd = 0.300 nM for human partial length BRD4 BD2 by BROMOscan assay. View Source
